2-(thiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one
Description
The compound 2-(thiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one features a thiophene ring (a sulfur-containing heterocycle) at the 2-position of the ethanone backbone. The ketone group is linked to an azetidine (a four-membered saturated ring) substituted with a 1,2,3-triazole moiety at the 3-position. This structure combines aromatic, heterocyclic, and strained ring systems, making it a candidate for diverse biological interactions, particularly in medicinal chemistry. The triazole and azetidine moieties are critical for hydrogen bonding and conformational rigidity, while the thiophene contributes to hydrophobic interactions and electronic effects.
Properties
IUPAC Name |
2-thiophen-2-yl-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c16-11(6-10-2-1-5-17-10)14-7-9(8-14)15-4-3-12-13-15/h1-5,9H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZMKLUCRQEOHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CS2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(thiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one is a heterocyclic compound that combines thiophene and triazole moieties, which are known for their diverse biological activities. This article aims to present a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features:
- Thiophene Ring: Contributes to the compound's electronic properties.
- Triazole Ring: Known for its role in medicinal chemistry, particularly in antifungal and anticancer agents.
- Azetidine Moiety: Adds to the structural diversity and potential biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The triazole ring may interact with specific enzymes, inhibiting their activity. This is particularly relevant in cases where the target is involved in disease pathways.
- Receptor Modulation: The compound may bind to various receptors, altering cellular signaling pathways which could lead to therapeutic effects.
- Antimicrobial Action: Compounds containing thiophene and triazole have shown significant antimicrobial properties against various pathogens.
Biological Activity Data
Recent studies have highlighted the following biological activities associated with this compound:
Case Study 1: Antimicrobial Activity
In a recent study, the compound was tested against various bacterial strains using the agar disc-diffusion method. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of this compound on human cancer cell lines. It was found that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with mechanisms involving apoptotic pathways being elucidated through flow cytometry analysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Functional Group Variations
- Heterocycle Replacements: Compounds like 2-(1,5-diphenyl-1H-pyrazol-3-yloxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone replace triazole with pyrazole and thiazolidinone, altering hydrogen-bonding capacity and redox properties.
Key Findings and Implications
Structural Flexibility vs.
Electronic Effects : Thiophene’s electron-rich nature contrasts with the electron-withdrawing dichlorophenyl group in 9g, influencing reactivity and binding modes.
Synthetic Feasibility : CuAAC and azetidine functionalization methods () are scalable for derivatives, enabling structure-activity relationship (SAR) studies.
Biological Relevance : The triazole-azetidine-thiophene scaffold shows promise for antifungal and enzyme-targeted applications, aligning with findings for similar compounds in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
